molecular formula C16H18N2O5 B2563379 methyl 4-{[N'-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate CAS No. 1024244-01-6

methyl 4-{[N'-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate

Cat. No.: B2563379
CAS No.: 1024244-01-6
M. Wt: 318.329
InChI Key: WXUPLZGWGHAFDF-UHFFFAOYSA-N
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Description

Methyl 4-{[N’-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a hydrazinecarbonyl group, which is further connected to a cyclohexenone moiety. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Scientific Research Applications

Methyl 4-{[N’-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[N’-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexenone Moiety: The cyclohexenone ring can be synthesized through the oxidation of cyclohexanol using reagents such as potassium permanganate or chromium trioxide.

    Hydrazinecarbonyl Introduction: The hydrazinecarbonyl group is introduced by reacting the cyclohexenone with hydrazine hydrate under acidic conditions.

    Benzoate Ester Formation: The final step involves the esterification of the hydrazinecarbonyl intermediate with methyl 4-hydroxybenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[N’-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazinecarbonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 4-{[N’-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-(3-oxocyclohex-1-en-1-yl)benzene-1-sulfonohydrazide
  • 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)benzoate
  • methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Uniqueness

Methyl 4-{[N’-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[2-oxo-2-[2-(3-oxocyclohexen-1-yl)hydrazinyl]ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-22-16(21)11-5-7-14(8-6-11)23-10-15(20)18-17-12-3-2-4-13(19)9-12/h5-9,17H,2-4,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUPLZGWGHAFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NNC2=CC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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